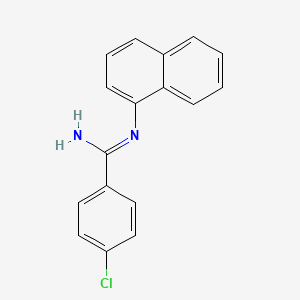
1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine is an organic compound that features a trifluoromethyl group attached to a phenoxyethyl moiety, which is further connected to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine typically involves the reaction of 3-(trifluoromethyl)phenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, leading to the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring may contribute to the compound’s binding affinity and specificity towards its targets, leading to the modulation of biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)piperazine: Similar structure with a piperazine ring instead of a piperidine ring.
Fluoxetine: Contains a trifluoromethyl group and a phenoxyethyl moiety but differs in the overall structure.
Uniqueness
1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine is unique due to the combination of its trifluoromethyl group and piperidine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the piperidine ring contributes to its binding affinity and specificity towards molecular targets.
特性
分子式 |
C14H18F3NO |
|---|---|
分子量 |
273.29 g/mol |
IUPAC名 |
1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)12-5-4-6-13(11-12)19-10-9-18-7-2-1-3-8-18/h4-6,11H,1-3,7-10H2 |
InChIキー |
ZEJUVEFEQHPMQK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)
![7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B15064110.png)



![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)


![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)


![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)
